

Thiazole-4-carboxamide: A Versatile Chemical Probe for Elucidating Enzyme Kinetics

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Compound of Interest

Compound Name: *Thiazole-4-carboxamide*

Cat. No.: *B1297466*

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Thiazole-4-carboxamide and its derivatives have emerged as a significant class of chemical probes for studying the kinetics of a diverse range of enzymes. This scaffold's versatility allows for structural modifications that can be tailored to achieve high potency and selectivity for various enzyme targets. These notes provide a comprehensive overview of the application of **thiazole-4-carboxamide** derivatives in enzyme kinetics, complete with detailed protocols and quantitative data to facilitate further research and drug development endeavors.

Inhibition of Cyclooxygenase (COX) Enzymes

Thiazole-4-carboxamide derivatives have been extensively investigated as inhibitors of cyclooxygenase (COX) enzymes, which are key players in the inflammatory pathway. These compounds have shown potent and often selective inhibition of the two main isoforms, COX-1 and COX-2.

Data Presentation:

Table 1: Inhibitory Activity of **Thiazole-4-carboxamide** Derivatives against COX-1 and COX-2

Compound	Target Enzyme	IC50 (µM)	Selectivity Index (COX-1/COX-2)
Compound 2a	COX-1	2.65	0.36
COX-2	0.958		
Compound 2b	COX-1	0.239	1.25
COX-2	0.191		
Compound 2j	COX-1	1.44	0.63
COX-2	0.957		
Compound 2f	COX-1	-	>3.67
COX-2	5 µM (% inhibition: 53.9)		
Compound 2h	COX-1	5 µM (% inhibition: 58.2)	0.71
COX-2	5 µM (% inhibition: 81.5)		

Note: Selectivity Index is calculated as IC50(COX-1)/IC50(COX-2). A value > 1 indicates selectivity for COX-2, while a value < 1 indicates selectivity for COX-1.

Experimental Protocol: In Vitro COX Inhibition Assay

This protocol outlines a common method for determining the inhibitory activity of **thiazole-4-carboxamide** derivatives against COX-1 and COX-2.

Materials:

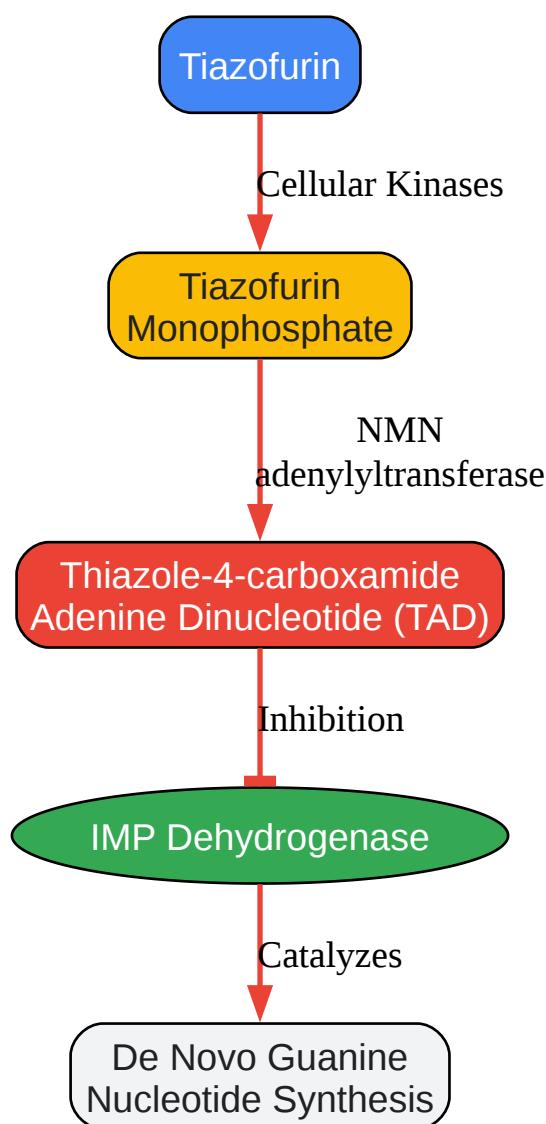
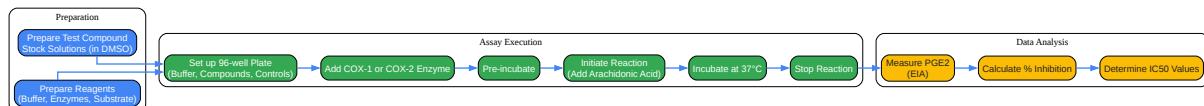
- Human recombinant COX-1 and COX-2 enzymes
- Arachidonic acid (substrate)
- Thiazole-4-carboxamide** test compounds

- Dimethyl sulfoxide (DMSO)
- Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing 500 μ M phenol)
- Enzyme immunoassay (EIA) kit for prostaglandin E2 (PGE2) detection

Procedure:

- Prepare stock solutions of the **thiazole-4-carboxamide** test compounds in DMSO.
- In a 96-well plate, add the reaction buffer.
- Add the test compound solution to the wells at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., celecoxib for COX-2, aspirin for COX-1).
- Add the COX-1 or COX-2 enzyme to the wells and incubate for a short period (e.g., 10 minutes) at 37°C.
- Initiate the enzymatic reaction by adding the substrate, arachidonic acid.
- Incubate the reaction mixture for a defined time (e.g., 10 minutes) at 37°C.
- Stop the reaction by adding a quenching solution (e.g., 1 M HCl).
- Measure the concentration of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.
- Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
- Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Experimental Workflow:



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